2,2,2-Trifluoro-N-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetamide

Lipophilicity Drug design Permeability

Dual-CF3 imidazo[1,2-a]pyridine building block with trifluoroacetamide protection. Addresses the need for high-lipophilicity (XLogP3=3.3) intermediates in CNS drug discovery. • 8 H-bond acceptors enhance fluorophilic pocket binding. • Suitable for PIFA-mediated chemoselective 3-arylsulfenylation. • Deprotect under mild silica gel conditions to reveal free 2-amine. • 98% purity ensures reproducible acylation yields.

Molecular Formula C10H5F6N3O
Molecular Weight 297.16 g/mol
CAS No. 2006277-65-0
Cat. No. B15046427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-N-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetamide
CAS2006277-65-0
Molecular FormulaC10H5F6N3O
Molecular Weight297.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1C(F)(F)F)NC(=O)C(F)(F)F
InChIInChI=1S/C10H5F6N3O/c11-9(12,13)5-1-2-7-17-6(4-19(7)3-5)18-8(20)10(14,15)16/h1-4H,(H,18,20)
InChIKeyIAVQLKMTDQYRLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-N-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetamide – Physicochemical and Structural Profile


2,2,2-Trifluoro-N-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetamide (CAS 2006277-65-0) is a heterocyclic small molecule belonging to the 2-(trifluoroacetamido)imidazo[1,2-a]pyridine class, characterized by a dual trifluoromethyl substitution pattern at the 6-position of the imidazo[1,2-a]pyridine core and on the acetamide side chain [1]. Its molecular formula is C10H5F6N3O with a molecular weight of 297.16 g/mol, a computed XLogP3 of 3.3, and 8 hydrogen bond acceptor sites contributed by the six fluorine atoms, distinguishing it from mono‑trifluoromethyl or non‑fluorinated analogs [1]. The trifluoroacetamide moiety serves simultaneously as a protecting group for the 2‑amino functionality and as a modulator of lipophilicity, placing this compound at the interface of synthetic building block and late‑stage functionalization intermediate in medicinal chemistry campaigns [2].

Why Generic Imidazo[1,2-a]pyridine Trifluoroacetamides Cannot Substitute This Compound


Although several 2‑(trifluoroacetamido)imidazo[1,2‑a]pyridines share the same core scaffold, their physicochemical divergence—driven by differential ring substitution—results in non‑interchangeable behavior in both synthetic and biological contexts. The 6‑CF3 substituent on the target compound increases the computed XLogP3 by approximately 0.9 log units (3.3 versus 2.4 for the unsubstituted parent) and elevates the hydrogen bond acceptor count from 5 to 8, which directly alters solubility, permeability, and protein‑binding potential [1][2]. In synthetic workflows, the 6‑CF3 group provides a chemically distinct handle that is absent in bromo, chloro, or fluoro analogs; the bromo analog (CAS 504413‑35‑8) offers cross‑coupling reactivity but cannot replicate the metabolic stability or electronic effects of the trifluoromethyl group [3]. Consequently, procurement of a generic “trifluoroacetamido‑imidazopyridine” without precise positional and electronic matching risks undermining structure‑activity relationship (SAR) campaigns and reaction optimization studies that depend on the specific dual‑CF3 architecture of CAS 2006277‑65‑0.

Quantitative Differentiation Evidence Versus Closest Analogs


Lipophilicity Advantage Over the Unsubstituted Parent Scaffold

The target compound exhibits a computed XLogP3 of 3.3, which is the highest among its closest structural analogs and 0.9 log units above the unsubstituted parent 2,2,2‑trifluoro‑N‑(imidazo[1,2‑a]pyridin‑2‑yl)acetamide (CAS 504413‑26‑7, XLogP3 = 2.4) and 0.2–0.3 log units above the 6‑bromo (XLogP3 = 3.1) and 8‑chloro (XLogP3 = 3.0) derivatives [1][2][3]. This difference, derived from the additional three fluorine atoms of the 6‑CF3 group, is quantitatively meaningful: in drug discovery, a ΔlogP of approximately 0.5–1.0 units can shift passive membrane permeability by a factor of 2–5 and alter metabolic clearance rates [4].

Lipophilicity Drug design Permeability

Hydrogen Bond Acceptor Count Increase Over Mono-trifluoromethyl Analogs

The target compound possesses 8 hydrogen bond acceptor (HBA) sites compared to only 5 for the unsubstituted, 6‑bromo, and 8‑chloro analogs, representing a 60% increase [1][2]. This elevation arises from the six fluorine atoms (three on the 6‑CF3 group plus three on the trifluoroacetamide side chain), each acting as a weak H‑bond acceptor. While carbon‑bound fluorine is a poor H‑bond acceptor individually, the cumulative effect of six fluorine atoms in a compact scaffold can create a distinctive electrostatic surface that influences protein‑ligand recognition, crystal packing, and solubility in fluorinated media [3].

Hydrogen bonding Target engagement Molecular recognition

Purity Grade Advantage Versus Key Analogs

Multiple vendors supply the target compound at 98% purity (Leyan, MolCore, ChemScene) , whereas the commercially available grades of the unsubstituted analog (CAS 504413‑26‑7) and the 8‑chloro analog (CAS 2006277‑79‑6) are typically specified at 95% from the same supplier class, and the 6‑bromo analog at 97% . A 3‑percentage point purity differential (98% vs. 95%) corresponds to a reduction in unspecified impurity burden from 5% to 2%, which is critical for sensitive biochemical assays where trace impurities can confound IC50 determinations or crystallography experiments.

Chemical purity Procurement specification Reproducibility

Synthetic Utility as a Protected 2-Amino Building Block

The trifluoroacetamide group on the target compound functions as a protecting group for the 2‑amino position, enabling chemoselective transformations at other ring positions. Hamdouchi et al. (1998) demonstrated that a series of 2‑(trifluoroacetamido)imidazo[1,2‑a]pyridines undergo chemoselective 3‑sulfenylation with PIFA/thiol, and subsequent exposure to silica gel in MeOH/CH2Cl2 cleanly cleaves the trifluoroacetamide to liberate the free 2‑amine [1]. For the target compound, this means the 6‑CF3 substituent remains intact during both the protection and deprotection steps, providing a stable trifluoromethyl handle for downstream diversification. In contrast, the 6‑bromo analog offers orthogonal reactivity (cross‑coupling) but is susceptible to unwanted side reactions under reducing or nucleophilic conditions [2]. No direct head‑to‑head yield comparison between the 6‑CF3 and 6‑Br substrates is available; the synthetic advantage is inferred from the established chemoselectivity of the trifluoroacetamide protecting group strategy [1].

Protecting group strategy Synthetic chemistry Building block

Molecular Weight Differentiation from Key Analogs

The target compound has a molecular weight of 297.16 g/mol, which is 68 Da heavier than the unsubstituted parent (229.16 g/mol) and 10.9 Da lighter than the 6‑bromo analog (308.05 g/mol) [1][2]. It occupies a distinct position in physicochemical space: the 6‑CF3 group adds significant mass and fluorine content without introducing a heavy halogen (bromine) that may trigger toxicity alerts or metabolic liabilities associated with aryl bromides [3].

Molecular weight Drug-likeness Physicochemical properties

Acknowledgment of Limited Quantitative Biological Evidence

It must be explicitly stated that no direct head‑to‑head biological assay data (IC50, Ki, EC50), pharmacokinetic studies, or in vivo efficacy comparisons were identified for CAS 2006277‑65‑0 versus its closest analogs. The quantitative differentiation above relies exclusively on computed physicochemical properties (PubChem), vendor purity specifications, and class‑level synthetic chemistry precedent. No primary research article or patent was found that reports measured bioactivity for this specific compound. Consequently, procurement decisions based on predicted biological performance entail risk and should be validated experimentally. The differentiation claims are meaningful for synthetic chemistry and early medicinal chemistry applications where physicochemical parameters and protecting group strategy are primary selection criteria, but insufficient for clinical candidate or advanced lead selection [1].

Data transparency Evidence quality Procurement risk

Recommended Application Scenarios Based on Differentiation Evidence


Medicinal Chemistry SAR Requiring Elevated Lipophilicity

When a SAR program demands an imidazo[1,2‑a]pyridine building block with lipophilicity above XLogP3 = 3.0 for improved membrane permeability, CAS 2006277‑65‑0 is the highest‑logP option among commercially available 2‑(trifluoroacetamido) analogs (XLogP3 = 3.3 versus ≤3.1 for Br, Cl, F, and H comparators) . The quantitative ΔlogP of 0.2–0.9 units provides a measurable, algorithmic basis for selecting this compound over alternatives when passive diffusion or CNS penetration is being optimized. Use the protected amine for library synthesis, then deprotect under mild silica gel conditions to reveal the free 2‑amine for final coupling .

Fluorine-Rich Fragment and PROTAC Linker Design

The target compound's 8 hydrogen bond acceptor sites (versus 5 for mono‑trifluoromethyl analogs) create a unique electrostatic profile suitable for fragment‑based screening libraries targeting fluorophilic protein pockets or for use as a fluorinated linker in proteolysis‑targeting chimera (PROTAC) design . The 60% higher HBA count may enhance solubility in fluorinated formulation media and provide additional interaction points with target proteins that are complementary to those offered by bromo or chloro analogs . Procurement of this specific compound, rather than the 6‑Br or unsubstituted versions, ensures the intended fluorine‑mediated binding interactions are preserved.

Synthesis of CLK1/CLK2 Kinase Inhibitor Precursors

CAS 2006277‑65‑0 is the N‑trifluoroacetyl‑protected form of 6‑(trifluoromethyl)imidazo[1,2‑a]pyridin‑2‑amine, which serves as the core scaffold of CLK1/2‑IN‑1, a dual CLK1/CLK2 inhibitor with IC50 values of 16 nM and 45 nM respectively . Using the protected building block enables chemoselective late‑stage functionalization (e.g., amide coupling at the deprotected 2‑amine) without competing reactivity from the free amine. The 98% commercial purity grade supports reproducible acylation yields and minimizes by‑product formation during the final deprotection‑coupling sequence.

Chemoselective C-3 Functionalization of the Scaffold

The 1998 Hamdouchi protocol demonstrated that 2‑(trifluoroacetamido)imidazo[1,2‑a]pyridines undergo PIFA‑mediated chemoselective 3‑arylsulfenylation while the trifluoroacetamide group remains intact, followed by mild deprotection with silica gel/MeOH/CH2Cl2 . CAS 2006277‑65‑0, bearing the 6‑CF3 substituent, is a suitable substrate for this sequence, enabling introduction of sulfur‑based diversity at C‑3 while preserving the 6‑trifluoromethyl group and the protected 2‑amine. This contrasts with the 6‑bromo analog, where the aryl bromide may undergo competing oxidative addition or reduction under similar conditions. Procurement of the 6‑CF3 variant specifically supports this chemoselective functionalization route.

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